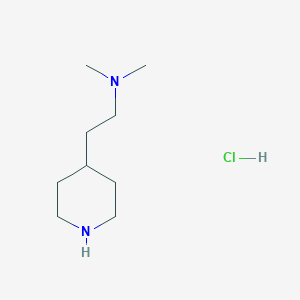![molecular formula C13H13NO B13672533 (4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)
(4-Amino-[1,1'-biphenyl]-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-[1,1’-biphenyl]-3-yl)methanol is an organic compound that features a biphenyl structure with an amino group at the 4-position and a hydroxymethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Industrial Production Methods: Industrial production of (4-Amino-[1,1’-biphenyl]-3-yl)methanol may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be further reduced to an alkylamine using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitro compounds.
Major Products:
Oxidation: (4-Carboxy-[1,1’-biphenyl]-3-yl)methanol.
Reduction: (4-Alkylamino-[1,1’-biphenyl]-3-yl)methanol.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
(4-Amino-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (4-Amino-[1,1’-biphenyl]-3-yl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the hydroxymethyl group can undergo oxidation-reduction reactions. These interactions can affect biological pathways and chemical processes, making the compound versatile in its applications.
Comparaison Avec Des Composés Similaires
(4-Amino-[1,1’-biphenyl]-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.
(4-Amino-[1,1’-biphenyl]-4-yl)methanol: Hydroxymethyl group at the 4-position.
(4-Amino-[1,1’-biphenyl]-3-yl)ethanol: Ethanol group instead of methanol.
Uniqueness: (4-Amino-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of the amino and hydroxymethyl groups, which can influence its reactivity and interactions. This makes it distinct from other biphenyl derivatives and valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(2-amino-5-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8,15H,9,14H2 |
Clé InChI |
YZYJIKDQPSABGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)







